

Application of Pimelic Diphenylamide 106 in Neurodegenerative Disease Models: Application Notes and Protocols

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Compound of Interest

Compound Name: Pimelic Diphenylamide 106

Cat. No.: B1682606

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Introduction

Pimelic Diphenylamide 106 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with a particular preference for HDAC3.[1][2][3] This small molecule has emerged as a valuable research tool and a potential therapeutic candidate for various neurodegenerative diseases, most notably Friedreich's ataxia and Huntington's disease.[2][3][4][5] Its mechanism of action involves the inhibition of HDACs, leading to hyperacetylation of histones and other proteins, which in turn modulates gene expression.[2] In the context of Friedreich's ataxia, **Pimelic Diphenylamide 106** has been shown to increase the expression of the frataxin (FXN) gene, which is silenced in this disease, by promoting a more open chromatin structure.[1][2][5]

These application notes provide a comprehensive overview of the use of **Pimelic Diphenylamide 106** in neurodegenerative disease models, including its biochemical properties, efficacy in various models, and detailed protocols for its application in both in vitro and in vivo settings.

Biochemical and Pharmacological Data

Pimelic Diphenylamide 106 is characterized as a slow, tight-binding inhibitor of Class I HDACs, which contributes to a prolonged duration of action.[2][3] This property distinguishes it

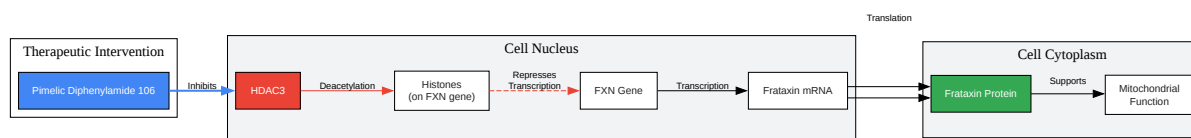
from other HDAC inhibitors like hydroxamates (e.g., SAHA), which exhibit a more rapid on/off binding kinetic.[\[2\]](#)

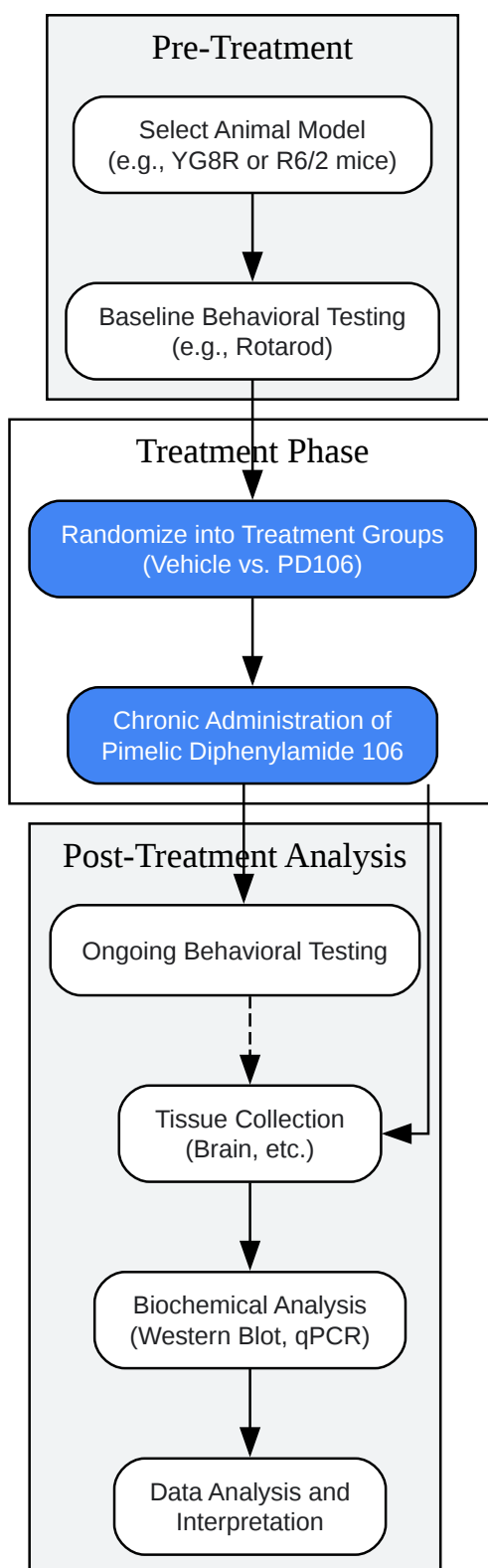
Quantitative Data Summary

Parameter	Enzyme/Model	Value	Reference
IC ₅₀	HDAC1	150 nM	[2]
HDAC2	760 nM	[2]	
HDAC3	370 nM	[2]	
HDAC8	5 µM (after 3-hour preincubation)	[2]	
K _i	HDAC1	~210 nM	[2]
HDAC3	~14 nM	[2]	
Frataxin Protein Upregulation	Friedreich's Ataxia Patient Lymphoblast Cells (GM15850)	>5-fold increase (1-2 hours post-removal of 2 µM 106)	[2]
Frataxin mRNA Upregulation	KIKI Mouse Model (Brain)	Significant increase with 150 mg/kg daily injections for 3 days	[6]
Histone H3 Acetylation	Friedreich's Ataxia Patient Lymphoblast Cells (GM15850)	Sustained hyperacetylation for hours after removal of 2 µM 106	[2]
Histone H4 Acetylation	KIKI Mouse Model (Brain)	Increased acetylation at H4K5, H4K8, H4K16 with 150 mg/kg daily injections for 3 days	[6]

Signaling Pathway

Pimelic Diphenylamide 106 exerts its therapeutic effects in neurodegenerative diseases primarily through the modulation of gene expression via the inhibition of Class I HDACs. The pathway below illustrates this mechanism, particularly in the context of Friedreich's Ataxia.





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